molecular formula C24H24N6 B6447752 4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640866-98-2

4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B6447752
CAS No.: 2640866-98-2
M. Wt: 396.5 g/mol
InChI Key: WWPPKCHGVXMTBO-UHFFFAOYSA-N
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Description

4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an imidazole ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and imidazole intermediates. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to optimize yield and purity. The use of high-throughput screening and parallel synthesis techniques can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted analogs depending on the nucleophiles used .

Scientific Research Applications

4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and imidazole derivatives, such as:

Uniqueness

What sets 4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and imidazole rings allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-6-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-3-7-20(8-4-1)24(21-9-5-2-6-10-21)29-15-13-28(14-16-29)22-17-23(27-18-26-22)30-12-11-25-19-30/h1-12,17-19,24H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPPKCHGVXMTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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